Cas no 2229515-72-2 (O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine)
![O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine structure](https://ja.kuujia.com/scimg/cas/2229515-72-2x500.png)
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine 化学的及び物理的性質
名前と識別子
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- EN300-1985739
- O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine
- 2229515-72-2
-
- インチ: 1S/C10H14ClNO2/c1-7(6-14-12)9-4-3-8(11)5-10(9)13-2/h3-5,7H,6,12H2,1-2H3
- InChIKey: UHTWRPLUGFQESG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)OC)C(C)CON
計算された属性
- せいみつぶんしりょう: 215.0713064g/mol
- どういたいしつりょう: 215.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 44.5Ų
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1985739-10.0g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1985739-0.05g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 0.05g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1985739-2.5g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 2.5g |
$2631.0 | 2023-05-26 | ||
Enamine | EN300-1985739-0.25g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 0.25g |
$1235.0 | 2023-05-26 | ||
Enamine | EN300-1985739-0.5g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 0.5g |
$1289.0 | 2023-05-26 | ||
Enamine | EN300-1985739-0.1g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 0.1g |
$1183.0 | 2023-05-26 | ||
Enamine | EN300-1985739-1.0g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1985739-5.0g |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine |
2229515-72-2 | 5g |
$3894.0 | 2023-05-26 |
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine 関連文献
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamineに関する追加情報
Introduction to O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine (CAS No. 2229515-72-2)
O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2229515-72-2, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and biochemical studies.
The molecular structure of O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine consists of a propyl chain substituted with a hydroxylamine group, attached to a phenyl ring that is further modified with a chloro and methoxy group. This specific arrangement of functional groups imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.
In recent years, the compound has been explored for its role in the synthesis of novel pharmaceutical agents. Its structural features suggest potential utility in the development of drugs targeting various biological pathways. Specifically, the presence of both hydroxylamine and aromatic rings with electron-withdrawing groups enhances its interaction with biological molecules, which is crucial for drug design.
One of the most compelling aspects of O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine is its versatility in chemical modifications. The hydroxylamine group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution, providing multiple avenues for further functionalization. This flexibility has made it a popular choice for researchers aiming to develop complex molecular architectures.
Recent studies have highlighted the compound's potential in the field of anticancer research. The combination of chloro and methoxy substituents on the phenyl ring has been shown to enhance binding affinity to certain enzymes and receptors involved in cancer cell proliferation. Furthermore, the hydroxylamine moiety can act as a bioisostere for other functional groups commonly found in pharmacologically active molecules, offering a scaffold for designing new therapeutic agents.
The synthesis of O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine involves multi-step organic reactions, typically starting from readily available precursors. The process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired regioselectivity and stereoselectivity.
In addition to its pharmaceutical applications, O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine has shown promise in biochemical research. Its ability to interact with biological targets makes it a useful tool for studying enzyme mechanisms and developing inhibitors. Researchers have utilized this compound to probe the structure-activity relationships of various biomolecules, contributing to a deeper understanding of cellular processes.
The compound's stability under different conditions is another important consideration. Studies have demonstrated that O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine maintains its integrity under moderate temperatures and pH conditions, making it suitable for various experimental setups. However, its solubility characteristics need to be carefully managed, as they can influence its bioavailability and pharmacokinetic properties.
Future research directions for O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine include exploring its potential in drug delivery systems. The compound's structural features could be leveraged to develop targeted delivery mechanisms that enhance therapeutic efficacy while minimizing side effects. Additionally, computational modeling and molecular dynamics simulations are being used to predict how this compound interacts with biological targets at an atomic level, providing insights for rational drug design.
In conclusion, O-[2-(4-chloro-2-methoxyphenyl)propyl]hydroxylamine (CAS No. 2229515-72-2) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structural features, reactivity, and biological interactions make it a valuable tool for developing new drugs and understanding complex biological processes. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge is likely to grow.
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